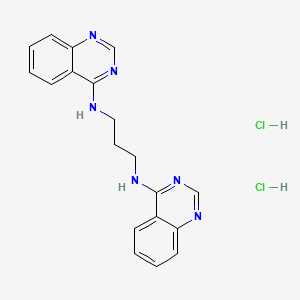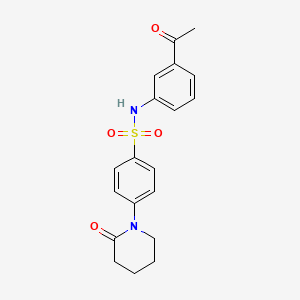
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride
説明
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride, also known as DPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPQ is a selective inhibitor of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival.
科学的研究の応用
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has been used extensively in scientific research as a tool to study the role of PARP-1 in DNA repair and cell survival. PARP-1 is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride inhibits PARP-1 activity, which leads to the accumulation of DNA damage and ultimately cell death. This makes N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride a valuable tool for studying the mechanisms of DNA repair and cell death.
作用機序
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride is a selective inhibitor of PARP-1, which is an enzyme that plays a crucial role in DNA repair and cell survival. PARP-1 is activated in response to DNA damage and helps to repair single-strand DNA breaks. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride inhibits PARP-1 activity, which leads to the accumulation of DNA damage and ultimately cell death. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has been shown to be effective in inducing cell death in cancer cells that are deficient in DNA repair pathways.
Biochemical and Physiological Effects:
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP-1 activity, N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for a variety of inflammatory diseases.
実験室実験の利点と制限
N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has several advantages for lab experiments. It is a selective inhibitor of PARP-1, which makes it a valuable tool for studying the mechanisms of DNA repair and cell death. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has also been shown to be effective in inducing cell death in cancer cells that are deficient in DNA repair pathways. However, N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has some limitations. It is a relatively toxic compound, which makes it difficult to use in vivo. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride also has poor solubility in water, which makes it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the development of new therapeutic agents that target PARP-1, particularly in the context of cancer. N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride has also been shown to modulate the immune response, which makes it a potential therapeutic agent for a variety of inflammatory diseases. Finally, there is a need for further research on the biochemical and physiological effects of N,N'-di-4-quinazolinyl-1,3-propanediamine dihydrochloride, particularly in vivo.
特性
IUPAC Name |
N,N'-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6.2ClH/c1-3-8-16-14(6-1)18(24-12-22-16)20-10-5-11-21-19-15-7-2-4-9-17(15)23-13-25-19;;/h1-4,6-9,12-13H,5,10-11H2,(H,20,22,24)(H,21,23,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBJPNVIJITSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCNC3=NC=NC4=CC=CC=C43.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(quinazolin-4-yl)propane-1,3-diamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)

![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![2-(5-bromo-2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4880194.png)


![[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenoxy]acetic acid](/img/structure/B4880231.png)
![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)
